1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
CAS No.: 433241-35-1
Cat. No.: VC21506936
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.8g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde - 433241-35-1](/images/no_structure.jpg)
Specification
CAS No. | 433241-35-1 |
---|---|
Molecular Formula | C18H16ClNO2 |
Molecular Weight | 313.8g/mol |
IUPAC Name | 1-[2-(2-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3 |
Standard InChI Key | FJUXXMUUSLVJNB-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O |
Introduction
Structural Characteristics and Identification
The compound 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde consists of an indole scaffold substituted at three positions. The indole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrrole ring, serves as the core structure. This compound features a methyl group at the 2-position, a carbaldehyde (CHO) group at the 3-position, and a 2-(2-chlorophenoxy)ethyl substituent at the N1 position .
Chemical Identifiers
The compound can be unambiguously identified using several standard chemical identifiers, as documented in chemical databases:
Identifier Type | Value |
---|---|
PubChem CID | 798857 |
Molecular Formula | C18H16ClNO2 |
CAS Number | 433241-35-1 |
InChI | InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3 |
InChIKey | FJUXXMUUSLVJNB-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O |
These identifiers provide essential information for database searches and structural verification across different chemical resources .
Physicochemical Properties
Understanding the physicochemical properties of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is crucial for predicting its behavior in biological systems and its potential applications in medicinal chemistry.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of the compound:
Property | Value |
---|---|
Molecular Weight | 313.8 g/mol |
XLogP3-AA | 4.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 5 |
Exact Mass | 313.0869564 Da |
The XLogP3-AA value of 4.1 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the oxygen atoms in the carbaldehyde and phenoxy groups) influence its ability to interact with biological targets .
Structural Implications
The indole core provides a rigid, planar scaffold that can participate in π-stacking interactions with aromatic residues in proteins. The N1-substitution with the 2-(2-chlorophenoxy)ethyl group introduces flexibility through the ethyl linker while maintaining the potential for halogen bonding through the chlorine atom. The carbaldehyde group at the 3-position serves as a key reactive site for further derivatization and can participate in hydrogen bonding interactions with biological targets .
Chemical Reactivity and Transformations
The reactivity of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is primarily dictated by the carbaldehyde functionality at the 3-position, which serves as a versatile handle for further modifications.
Reactions of the Carbaldehyde Group
The carbaldehyde group can participate in a variety of transformations:
Condensation Reactions
Indole-3-carbaldehydes can undergo condensation reactions with various nucleophiles, including amines, hydrazines, and hydroxylamines. For example, condensation with anthranilamide can lead to the formation of quinazolinone derivatives .
The research literature describes the condensation of indole-3-carbaldehydes with anthranilamide in the presence of Na2S2O5 at elevated temperatures (150°C) in N,N-dimethylacetamide (DMAC), yielding 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives with excellent yields .
Reduction Reactions
The carbaldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as an intermediate for further functionalization .
Oxidation Reactions
Oxidation of the carbaldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents such as potassium permanganate or the Pinnick oxidation (sodium chlorite with 2-methyl-2-butene as chlorine scavenger) .
Transformations of the Indole Core
The indole core itself can undergo various reactions, including:
Deformylation
Under certain conditions, indole-3-carbaldehydes can undergo deformylation. This reaction has been observed in the presence of certain reagents and can be a competing process in some transformations, as noted in the research literature on the reactivity of indole-3-carbaldehydes .
Applications and Future Directions
The structural and reactivity features of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde suggest several potential applications and directions for future research.
Antimicrobial Development
Given the documented antimicrobial activities of structurally related indole derivatives, 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde could serve as a promising scaffold for the development of novel antimicrobial agents, particularly against Gram-positive bacteria and fungi .
Structure-Based Drug Design
The compound's well-defined structure with specific functional groups makes it amenable to structure-based drug design approaches. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into its potential interactions with specific biological targets .
Building Block for Heterocyclic Synthesis
The carbaldehyde functionality makes 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde a valuable building block for the synthesis of more complex heterocyclic systems. As demonstrated in the literature, indole-3-carbaldehydes can serve as precursors for the synthesis of quinazolinones and other biologically relevant heterocycles .
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